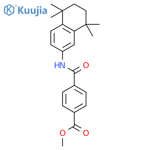

- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,

Cas no 94497-51-5 (Tamibarotene)

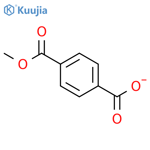

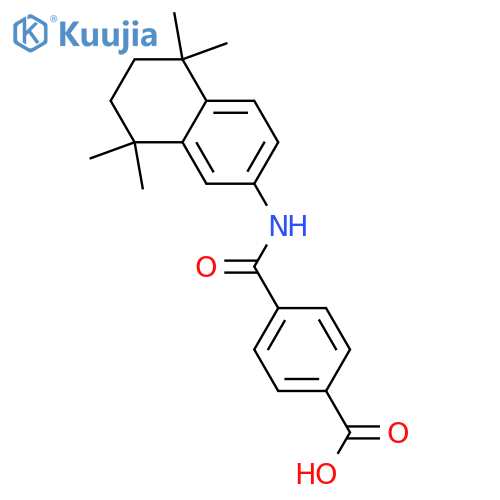

Tamibarotene structure

Produktname:Tamibarotene

Tamibarotene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid

- AM80

- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid

- Am 80 (pharmaceutical)

- Amnolake

- NSC 608000

- Retinoid AM 80

- Tamibarotene

- Am-80

- TAMIBAROTENE,AM 80,AM-80,AM80

- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid

- Am 80

- retinobenzoic acid

- Tamibaro

- Amnoid

- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid

- 08V52GZ3H9

- NSC608000

- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)

- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid

- Am 80 (RAR agonist)

- INNO 507

- OP 01

- RR 110

- SY 1425

- TM 441

- TOS 80T

- and OP-01

- HMS3743C03

- Tamibarotene [USAN:INN]

- BCP07492

- DTXCID3026853

- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid

- 94497-51-5

- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid

- SMR002530320

- AKOS015902693

- CCG-268044

- A80

- OMS-0728

- Tamibarotene [INN]

- D01418

- BRD-K36627727-001-05-4

- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide

- HMS3652H04

- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-

- BDBM50061625

- TOS-80T

- AC-7049

- TAMIBAROTENE [WHO-DD]

- TOS-80

- INNO-507

- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid

- NCGC00181111-01

- Amnoleuk

- TM-411

- SW219913-1

- Z-208

- Tamibarotene (JAN/USAN/INN)

- TAMIBAROTENE [MI]

- CAS-94497-51-5

- TAMIBAROTENE [USAN]

- 121GE003

- Tox21_112725

- GTPL2648

- s4260

- MUTNCGKQJGXKEM-UHFFFAOYSA-N

- C22H25NO3

- MLS004774034

- TAMIBAROTENE [MART.]

- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide

- CHEBI:32181

- Amnoid (TN)

- 2cbr

- NCI60_004716

- DTXSID5046853

- NS00068306

- CHEMBL25202

- SY-1425

- TAMIBAROTENE [JAN]

- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid

- MLS003899239

- OP-01

- MFCD00866188

- Q7681221

- SBI-0654073.0001

- WHO 7349

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid

- Tox21_112725_1

- HY-14652

- SCHEMBL36207

- NCGC00181111-02

- DB04942

- CS-0654

- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID

- Tamibarotene, >=98% (HPLC)

- RR-110

- UNII-08V52GZ3H9

- AS-14083

- NSC-608000

- MLS006011150

- Tamibarotene(Am-80)

-

- MDL: MFCD00866188

- Inchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)

- InChI-Schlüssel: MUTNCGKQJGXKEM-UHFFFAOYSA-N

- Lächelt: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O

Berechnete Eigenschaften

- Genaue Masse: 351.18300

- Monoisotopenmasse: 351.183

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 26

- Anzahl drehbarer Bindungen: 3

- Komplexität: 546

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 5.4

- Topologische Polaroberfläche: 66.4

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.154

- Schmelzpunkt: 190-195°C

- Siedepunkt: 449.6°C at 760 mmHg

- Flammpunkt: 225.7°C

- Brechungsindex: 1.593

- Löslichkeit: Soluble to 50 mM in DMSO

- PSA: 66.40000

- LogP: 5.05910

- Löslichkeit: Nicht bestimmt

Tamibarotene Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- RTECS:DH6940000

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Tamibarotene Zolldaten

- HS-CODE:2924299090

- Zolldaten:

China Zollkodex:

2924299090Übersicht:

Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung zu, Verpackung

Zusammenfassung:

299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

Tamibarotene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T6694-25mg |

Tamibarotene |

94497-51-5 | >98% | 25mg |

¥480.0 | 2023-09-15 | |

| AK Scientific | B678-25mg |

Tamibarotene |

94497-51-5 | >98% (HPLC) | 25mg |

$67 | 2023-09-16 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12210-10mg |

Tamibarotene |

94497-51-5 | 98% | 10mg |

¥403.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D573871-20g |

Tamibarotene |

94497-51-5 | 99% | 20g |

$1250 | 2022-11-01 | |

| Ambeed | A197861-100mg |

4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98% | 100mg |

$41.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-50mg |

Tamibarotene |

94497-51-5 | 98% | 50mg |

¥637.0 | 2023-09-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33308-0.01g |

Tamibarotene |

94497-51-5 | 97% | 0.01g |

¥364 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | JX002639-1g |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98% | 1g |

¥1216.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | T6694-25mg |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98.2% | 25mg |

¥480.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | S4260-50mg |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 50mg |

¥800.79 | 2023-09-15 |

Tamibarotene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C

1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C

1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C

1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2

1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C

1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C

1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2

Referenz

- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Referenz

- New process for preparation of Tamibarotene, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C

Referenz

- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled

Referenz

- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt

Referenz

- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referenz

- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0

Referenz

- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Method for preparing tamibarotene with stable crystal form, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated

Referenz

- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- Process for synthesizing Tamibarotene, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referenz

- Method for synthesizing tamibarotene, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,

Tamibarotene Raw materials

- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- 1446134-13-9

- Mono-Methyl terephthalate

- 4-(Dimethylcarbamoyl)benzoic Acid

- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate

Tamibarotene Preparation Products

Tamibarotene Verwandte Literatur

-

P. Nordeman,S. Y. Chow,A. F. Odell,G. Antoni,L. R. Odell Org. Biomol. Chem. 2017 15 4875

-

Ming-Chen Fu,Jia-Xin Wang,Wei Ge,Fang-Ming Du,Yao Fu Org. Chem. Front. 2023 10 35

-

Kurt D. Ristroph,Robert K. Prud'homme Nanoscale Adv. 2019 1 4207

-

Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781

-

Sevan D. Houston,Tyler Fahrenhorst-Jones,Hui Xing,Benjamin A. Chalmers,Melissa L. Sykes,Jeanette E. Stok,Clementina Farfan Soto,Jed M. Burns,Paul V. Bernhardt,James J. De Voss,Glen M. Boyle,Maree T. Smith,John Tsanaktsidis,G. Paul Savage,Vicky M. Avery,Craig M. Williams Org. Biomol. Chem. 2019 17 6790

94497-51-5 (Tamibarotene) Verwandte Produkte

- 922559-11-3(N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide)

- 77381-90-9(2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one)

- 1044767-99-8(5-Bromo-4-chloropyrimidin-2-amine)

- 298215-88-0(4-(3-Oxo-3-phenyl-1-propenyl)phenyl 4-fluorobenzenesulfonate)

- 443353-34-2(N-(2,4-dimethoxyphenyl)-2-{4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

- 1509655-80-4(2,2-dimethyl-1-(pyridin-2-yl)cyclopropylmethanamine)

- 28272-93-7(N,N'-Bis(2-chlorophenyl)propanediamide)

- 22102-68-7(N-(Hexacosanoyloxy)succinimide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94497-51-5)Tamibarotene

Reinheit:99%

Menge:5g

Preis ($):492.0